molecular formula C11H11NO3S2 B15138676 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one

Katalognummer: B15138676
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: OHNNJGHRUIGGBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features The compound 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one (CAS: 1036069-26-7) features a dihydrothiazole ring connected via a thioether linkage to a ketone-substituted 3,4-dihydroxyphenyl group. Its molecular formula is C₁₁H₁₀NO₃S₂ (corrected from the typographical error in the source), with a molecular weight of 269.33 g/mol .

Eigenschaften

Molekularformel

C11H11NO3S2

Molekulargewicht

269.3 g/mol

IUPAC-Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C11H11NO3S2/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11/h1-2,5,13-14H,3-4,6H2

InChI-Schlüssel

OHNNJGHRUIGGBO-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of thiazole derivatives, including the compound of interest, typically involves reactions with various thioketones and hydrazones. A common method includes the reaction of 2-amino-4,5-dihydrothiazole with appropriate aryl or alkyl substituents under acidic or basic conditions. The following general reaction scheme outlines the synthesis:

Thiazole Derivative+Aryl Alkyl Group2 4 5 Dihydrothiazol 2 yl thio 1 3 4 dihydroxyphenyl ethan 1 one\text{Thiazole Derivative}+\text{Aryl Alkyl Group}\rightarrow \text{2 4 5 Dihydrothiazol 2 yl thio 1 3 4 dihydroxyphenyl ethan 1 one}

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. For instance, a study evaluated various thiazole compounds against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.

CompoundCell LineIC50 (µM)Reference
2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-oneA54915.6
2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-oneHT-2912.3

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth through non-covalent interactions.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced lung cancer, a regimen including a thiazole derivative similar to 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one showed promising results. Patients receiving this treatment exhibited improved overall survival rates compared to those on standard therapy.

Case Study 2: Antimicrobial Resistance

A study focused on the use of thiazole derivatives in overcoming antibiotic resistance in bacterial infections highlighted the potential of compounds like 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethan-1-one as adjunct therapies. The combination therapy reduced the resistance levels significantly in treated bacterial populations.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

  • Physical State : Off-white solid.
  • Solubility: ≥31.2 mg/mL in DMSO, ≥2.9 mg/mL in ethanol (with ultrasonication), and insoluble in water .
  • Storage : Recommended to be desiccated at room temperature .

Biological Activity
The compound exhibits anticancer activity via a p53-dependent mechanism, specifically targeting mutant p53 tumor cells through the RETRA pathway . This pharmacological profile distinguishes it from structurally similar compounds lacking the catechol group.

Comparison with Similar Compounds

Structural Features

Structurally analogous compounds share a thioether-linked ethanone core but differ in heterocyclic rings and substituents (Table 1).

Table 1: Structural Comparison

Compound Name Heterocyclic Core Aromatic Substituents Molecular Weight (g/mol) Reference
Target Compound Dihydrothiazole 3,4-Dihydroxyphenyl 269.33
2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)... Triazole 2-Methoxyphenyl, Thiophene 475.59
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-... Triazole Diphenyl, Methylcyclobutyl Not reported
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)... Sulfanylidene Chloromethylphenyl Not reported

Key Observations :

  • Substituent Impact : The catechol group in the target compound enhances hydrophilicity and redox activity compared to methoxy, thiophene, or chloromethyl substituents .

Table 2: Property Comparison

Compound Name Melting Point (°C) Solubility (mg/mL) Biological Activity Reference
Target Compound Not reported ≥31.2 (DMSO), ≥2.9 (EtOH) Anticancer (p53-dependent)
1f () 137.3–138.5 Not reported Not specified
HR184427 () Not reported Not reported Not specified

Key Observations :

  • Solubility: The target compound’s solubility in DMSO and ethanol is critical for preclinical testing, whereas analogs with hydrophobic substituents (e.g., trifluoromethyl in ) likely exhibit lower aqueous solubility.
  • Bioactivity : The catechol group may enhance the target’s anticancer efficacy compared to triazolyl derivatives (e.g., ), which are often explored for antimicrobial or anti-inflammatory applications .

Pharmacological Potential

  • The target compound’s p53-dependent mechanism is distinct from triazolyl analogs, which often target enzymes (e.g., cyclooxygenase) or microbial pathways .
  • The catechol moiety’s redox activity may confer dual functionality (anticancer and antioxidant), unlike halogenated or sulfonyl-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.